molecular formula C22H16ClN3O B1424923 4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile CAS No. 1242268-27-4

4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile

Cat. No. B1424923
M. Wt: 373.8 g/mol
InChI Key: GOFGCEQUUWDIAH-UHFFFAOYSA-N
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Description

“4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile” is a chemical compound with the CAS Number: 1242268-27-4. It has a molecular weight of 373.84 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H16ClN3O/c1-14-7-17(13-25)8-15(2)22(14)27-21-10-18(23)9-20(11-21)26-19-5-3-16(12-24)4-6-19/h3-11,26H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a melting point range of 278 - 280°C . It’s important to note that these properties can vary depending on the conditions.

Scientific Research Applications

Crystal Structure and Molecular Interactions

Structure and Crystal Packing of Aminobenzonitriles The study by Heine et al. (1994) examined the crystal structure of 4-aminobenzonitrile (ABN) and its derivatives. They found that the amino group in these compounds exhibits a pyramidal character, influencing their molecular interactions and packing. This is relevant for understanding the structural properties of similar compounds like 4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile (Heine et al., 1994).

Synthesis and Characterization

Synthesis and Characterization of Aminophenol Derivatives Rafique et al. (2022) synthesized and characterized several 4-aminophenol derivatives, which are structurally similar to the compound . Their study detailed the antimicrobial and antidiabetic activities of these compounds, suggesting potential applications in pharmaceuticals and biotechnology (Rafique et al., 2022).

Synthesis of Formazans from Mannich Base The work of Sah et al. (2014) on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole provides insight into the synthesis processes of related compounds. Understanding these methods is crucial for exploring the synthetic pathways of 4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile (Sah et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements associated with it are H302, H312, and H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[3-chloro-5-(4-cyanoanilino)phenoxy]-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c1-14-7-17(13-25)8-15(2)22(14)27-21-10-18(23)9-20(11-21)26-19-5-3-16(12-24)4-6-19/h3-11,26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFGCEQUUWDIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC(=CC(=C2)NC3=CC=C(C=C3)C#N)Cl)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201157072
Record name 4-[3-Chloro-5-[(4-cyanophenyl)amino]phenoxy]-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile

CAS RN

1242268-27-4
Record name 4-[3-Chloro-5-[(4-cyanophenyl)amino]phenoxy]-3,5-dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242268-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-Chloro-5-[(4-cyanophenyl)amino]phenoxy]-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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